molecular formula C15H19ClO3Si B145448 7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 129119-77-3

7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No. B145448
Key on ui cas rn: 129119-77-3
M. Wt: 310.85 g/mol
InChI Key: KYVMSLGJGOLZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04918200

Procedure details

A 1 L 3-necked flask fitted with condenser, thermometer and addition funnel was charged with 87 g (0.4 mol) of the allyl ether of methylumbelliferone formed by Step 1 and 200 ml toluene. While stirring the contents, 15 ml dimethylchlorosilane and 0.5 ml H2PtCl6 were added. With warming of the reaction mixture by an IR lamp, the reaction initiated at 70 degrees C. and quickly rose to 105 degrees C. with reflux. The addition of 40 additional grams of dimethylchlorosilane (0.5 mol total) was adjusted to produce gentle reflux (30 minutes), followed by stirring at 110 degrees C. for 1 hour. The reaction mixture was cooled to room temperature, and the toluene was removed under reduced pressure. The last traces of solvent were removed under high vacuum. The residue (120 g) was dissolved in 1200 ml of acetonitrile for storage and handling. The substitution of DMSO for THF as the solvent in Step 1 eliminated the need for pressure in Step 2 and made the second step generally run cleaner.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
H2PtCl6
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3].COC1C=C[C:13]2[CH:16]=[CH:17][C:18]([O:20][C:12]=2[CH:11]=1)=[O:19].[CH3:21][SiH:22]([CH3:24])[Cl:23].[C:25]1(C)C=CC=CC=1>>[Cl:23][Si:22]([CH3:24])([CH3:21])[CH2:3][CH2:2][CH2:1][O:4][C:5]1[CH:11]=[C:12]2[C:13]([C:16]([CH3:25])=[CH:17][C:18](=[O:19])[O:20]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C=C)OCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(C=C1)C=CC(=O)O2
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C[SiH](Cl)C
Name
H2PtCl6
Quantity
0.5 mL
Type
reactant
Smiles
Step Three
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mol
Type
reactant
Smiles
C[SiH](Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by stirring at 110 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-necked flask fitted with condenser
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
With warming of the reaction mixture by an IR lamp
CUSTOM
Type
CUSTOM
Details
initiated at 70 degrees C
CUSTOM
Type
CUSTOM
Details
quickly rose to 105 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CUSTOM
Type
CUSTOM
Details
to produce gentle
TEMPERATURE
Type
TEMPERATURE
Details
reflux (30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the toluene was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The last traces of solvent were removed under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue (120 g) was dissolved in 1200 ml of acetonitrile for storage and handling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl[Si](CCCOC1=CC=C2C(=CC(OC2=C1)=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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